molecular formula C11H14BClFNO2 B1429386 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1029654-43-0

2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1429386
M. Wt: 257.5 g/mol
InChI Key: XKMPFKIWJXXAIG-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical derivative of boric acid . It is a part of a class of compounds known as boronic acid pinacol esters, which are significant reaction intermediates in organic synthesis reactions . These compounds have unique structures and exhibit good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been achieved through substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, another boric acid derivative, was obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of these compounds has been studied using various techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of the title compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compound “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has a molecular weight of 223.05 and its empirical formula is C11H15BFNO2 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research by Huang et al. (2021) describes the synthesis of compounds structurally related to 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. They used a three-step substitution reaction for synthesis and confirmed the structures using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate molecular structures, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Electronic Properties and Reactivity

A study by Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer, which is closely related to the compound . They observed structural differences, particularly in the orientation of the dioxaborolane ring, impacting the compound's chemical reactivity and stability. Their research provides valuable information on the electronic properties and reactivity of such compounds (Sopková-de Oliveira Santos et al., 2003).

Applications in Electrochemistry

Kucuk and Abe (2020) explored the use of boron-based compounds, including derivatives similar to 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, in fluoride shuttle batteries. They investigated how the acidity strength of the borates in these compounds affects the electrochemical compatibility and performance of batteries (Kucuk & Abe, 2020).

Polymers and Luminescent Materials

The synthesis of deeply colored polymers containing units structurally related to the compound was described by Welterlich, Charov, and Tieke (2012). These polymers, with their unique molecular structures, show potential in the development of luminescent materials and other applications in materials science (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

2-chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPFKIWJXXAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855899
Record name 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1029654-43-0
Record name 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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